molecular formula C8H13ClF3NO3 B6191590 rac-methyl 2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride CAS No. 2648869-69-4

rac-methyl 2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride

Cat. No.: B6191590
CAS No.: 2648869-69-4
M. Wt: 263.6
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Description

rac-Methyl 2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride: is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a trifluoromethyl group attached to the morpholine ring, which imparts unique chemical properties to the compound. This compound is often used in pharmaceutical research and development due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl 2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound, such as 1,1,1-trifluoro-2-chloroethane, under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base.

    Esterification: The resulting morpholine derivative is then esterified with methyl chloroacetate in the presence of a base to form the desired ester.

    Hydrochloride Formation: Finally, the ester is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in the formation of rac-methyl 2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]ethanol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: rac-methyl 2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]ethanol.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a bioactive compound in various biological assays.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of specialty chemicals and intermediates.
  • Applied in the formulation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of rac-methyl 2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its trifluoromethyl group and morpholine ring. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved are subject to ongoing research.

Comparison with Similar Compounds

  • rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride
  • rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]ethanol

Comparison:

  • rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride differs in having a carboxylic acid group instead of an ester group, which can affect its solubility and reactivity.
  • rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]ethanol has an alcohol group instead of an ester, which can influence its chemical behavior and potential applications.

The unique combination of the trifluoromethyl group and the morpholine ring in rac-methyl 2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2648869-69-4

Molecular Formula

C8H13ClF3NO3

Molecular Weight

263.6

Purity

95

Origin of Product

United States

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